molecular formula C12H16N4O B12863756 4-(4-Aminobutyl)-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one

4-(4-Aminobutyl)-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one

Cat. No.: B12863756
M. Wt: 232.28 g/mol
InChI Key: BHADZISTMKGOSD-UHFFFAOYSA-N
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Description

4-(4-Aminobutyl)-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one: , also known by its chemical structure, is an intriguing compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

The synthetic route to this compound involves several steps. One common method is the tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . The reaction proceeds under mild, environmentally friendly conditions and completes quickly within an hour. The Boc (tert-butoxycarbonyl) protecting group is easily recyclable, making it promising for industrial production.

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

    Major Products: The products formed vary based on the reaction type and conditions.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a versatile building block for organic synthesis.

    Biology: In drug discovery and medicinal chemistry.

    Medicine: Potential therapeutic agents due to their diverse pharmacological properties.

    Industry: As intermediates for fine chemicals and pharmaceuticals.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Remember that scientific advancements continually expand our understanding of compounds like this one

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

4-(4-aminobutyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C12H16N4O/c13-6-2-1-3-10-11(15-16-12(10)17)9-4-7-14-8-5-9/h4-5,7-8H,1-3,6,13H2,(H2,15,16,17)

InChI Key

BHADZISTMKGOSD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C(=O)NN2)CCCCN

Origin of Product

United States

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